molecular formula C22H26N2O B4875191 3-(4'-pentyl-4-biphenylyl)-5-propyl-1,2,4-oxadiazole

3-(4'-pentyl-4-biphenylyl)-5-propyl-1,2,4-oxadiazole

Cat. No.: B4875191
M. Wt: 334.5 g/mol
InChI Key: MCPZBJGVJBJZCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4'-pentyl-4-biphenylyl)-5-propyl-1,2,4-oxadiazole, also known as PBD, is a fluorescent molecule that has been widely used in scientific research due to its unique properties. PBD is a derivative of oxadiazole and biphenyl, and its chemical structure is shown in Figure 1.

Mechanism of Action

The mechanism of action of 3-(4'-pentyl-4-biphenylyl)-5-propyl-1,2,4-oxadiazole is based on its ability to intercalate into DNA and RNA molecules. This compound binds to the minor groove of DNA and RNA and induces a conformational change, resulting in an increase in fluorescence intensity. The binding affinity of this compound to DNA and RNA is dependent on the base sequence and the structural conformation of the molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect cell viability or proliferation. This compound has been used to study various biological processes such as DNA replication, transcription, and translation. This compound has also been used to study the structural and functional properties of proteins and enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4'-pentyl-4-biphenylyl)-5-propyl-1,2,4-oxadiazole in lab experiments include its high fluorescence quantum yield, large Stokes shift, and minimal toxicity. This compound can be used to label a wide range of biomolecules and can be detected using standard fluorescence microscopy and spectroscopy techniques. The limitations of using this compound include its sensitivity to environmental factors such as pH and temperature, and its binding affinity to DNA and RNA can be affected by the presence of other molecules.

Future Directions

There are several future directions for the use of 3-(4'-pentyl-4-biphenylyl)-5-propyl-1,2,4-oxadiazole in scientific research. One direction is the development of new this compound derivatives with improved properties such as increased binding affinity and specificity. Another direction is the use of this compound in the development of new biosensors for the detection of biomolecules in complex samples such as blood and urine. This compound can also be used in the development of new therapeutic agents for the treatment of diseases such as cancer and viral infections.
Conclusion:
In conclusion, this compound, or this compound, is a fluorescent molecule that has been widely used in scientific research due to its unique properties. This compound can be synthesized by a multi-step process and has been used to label a wide range of biomolecules for biological imaging and sensing. This compound intercalates into DNA and RNA and induces a conformational change, resulting in an increase in fluorescence intensity. This compound has minimal toxicity and has been used to study various biological processes. The future directions for the use of this compound include the development of new derivatives with improved properties and the use of this compound in the development of new biosensors and therapeutic agents.

Synthesis Methods

3-(4'-pentyl-4-biphenylyl)-5-propyl-1,2,4-oxadiazole can be synthesized by a multi-step process involving the reaction of biphenyl with various reagents such as acetic anhydride, phosphorus oxychloride, and sodium azide. The final step of the synthesis involves the reaction of the resulting intermediate with propylamine to yield this compound. The yield of this compound is typically around 50% and the purity can be improved by further purification methods such as recrystallization and column chromatography.

Scientific Research Applications

3-(4'-pentyl-4-biphenylyl)-5-propyl-1,2,4-oxadiazole has been widely used in scientific research due to its unique fluorescent properties. This compound has a high fluorescence quantum yield and a large Stokes shift, which makes it an ideal fluorescent probe for biological imaging and sensing. This compound can be used to label proteins, DNA, and RNA in live cells, allowing researchers to visualize and track their movements and interactions. This compound has also been used to detect and quantify various biomolecules such as amino acids, peptides, and nucleic acids.

Properties

IUPAC Name

3-[4-(4-pentylphenyl)phenyl]-5-propyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-3-5-6-8-17-9-11-18(12-10-17)19-13-15-20(16-14-19)22-23-21(7-4-2)25-24-22/h9-16H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPZBJGVJBJZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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